Titanium oxalate

Materials Science Photocatalysis Nanoparticle Synthesis

Select Titanium oxalate for precise control over TiO₂ polymorph synthesis. It uniquely retains the active anatase phase up to ~850°C, outperforming TiCl₄ (~450°C). This superior thermal stability ensures robust photocatalyst and coating performance. Choose this precursor for high-temperature applications and advanced battery anode materials, ensuring process reliability and material performance.

Molecular Formula C4O8Ti
Molecular Weight 223.9 g/mol
CAS No. 14677-00-0
Cat. No. B082650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium oxalate
CAS14677-00-0
SynonymsTITANIUM OXALATE
Molecular FormulaC4O8Ti
Molecular Weight223.9 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+4]
InChIInChI=1S/2C2H2O4.Ti/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+4/p-4
InChIKeyBBJSDUUHGVDNKL-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 milligram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Titanium Oxalate (CAS 14677-00-0) Technical Primer: Understanding This Carboxylate-Bound Titanium Precursor


Titanium oxalate, with the chemical formula Ti(C₂O₄)₂, is a coordination compound wherein titanium(IV) is chelated by oxalate ligands. It exists primarily as a hydrated coordination polymer rather than a simple monomeric salt [1]. This compound is valued in materials science as a precursor for the synthesis of titanium dioxide (TiO₂) nanoparticles, thin films, and functional ceramics like lead zirconate titanate (PZT), offering an aqueous processing route that avoids the hydrolytic sensitivity of many titanium alkoxides . Its solubility is highly variable depending on the specific hydration state and counter-ion, with some forms being highly insoluble in water and others readily soluble [2]. The thermal decomposition of titanium oxalate is a multi-stage process that ultimately yields TiO₂, with the specific polymorph (anatase, brookite, or rutile) being controllable by the thermal treatment profile [3].

Why Titanium Oxalate Cannot Be Arbitrarily Substituted: Critical Divergences in Crystallization Pathways and Performance


While titanium oxalate, titanium tetrachloride, and titanium alkoxides are all viable precursors for TiO₂ synthesis, they are not interchangeable. The choice of titanium source fundamentally dictates the crystallization kinetics, phase evolution, and ultimate performance of the resulting oxide. Direct comparative studies reveal that the crystallization temperature for the amorphous-to-anatase transition shifts from ~250°C with TiCl₄ to ~450°C with titanium oxalate . Furthermore, the anatase-to-rutile transformation temperature is dramatically elevated from ~450°C to ~850°C . This directly impacts process energy requirements and the stability of the desired phase. Moreover, titanium oxalate offers the distinct advantage of enabling the synthesis of amorphous TiO₂ at significantly higher temperatures compared to the peroxotitanium route, which is crucial for maintaining cycling stability in lithium-ion battery anodes [1]. Substituting titanium oxalate with a more reactive precursor like TiCl₄ or a hydrolytically sensitive alkoxide without adjusting thermal budgets and processing protocols will inevitably yield a different product with potentially inferior performance for the intended application.

Quantitative Differentiation Guide for Titanium Oxalate: Head-to-Head Evidence for Informed Procurement


Elevated Anatase-to-Rutile Phase Transition Temperature: Process Stability Over TiCl₄

A direct comparative study using identical precipitation methods demonstrated that TiO₂ derived from titanium oxalate exhibits significantly higher thermal stability for the anatase phase compared to TiO₂ derived from TiCl₄. While TiCl₄-derived TiO₂ began the anatase-to-rutile transformation at ~450°C, the transformation was not observed until ~850°C for the titanium oxalate-derived material . This provides a much wider thermal processing window for maintaining the highly photocatalytically active anatase phase.

Materials Science Photocatalysis Nanoparticle Synthesis

Superior Photocatalytic Activity: Nearly Quantitative MO Degradation vs. Modest Performance from TiCl₄ Route

When evaluating the photocatalytic degradation of methyl orange (MO) under UV irradiation, TiO₂ nanoparticles synthesized from titanium oxalate exhibited a degradation rate of 99.08% after 100 minutes . In stark contrast, TiO₂ prepared from TiCl₄ under its optimal calcination conditions achieved only a 38.6% degradation rate . This ~2.6-fold improvement in performance directly correlates with the superior phase control and crystallite size enabled by the oxalate precursor.

Environmental Remediation Photocatalysis Wastewater Treatment

Enhanced Thermal Stability of Amorphous TiO₂: A Critical Advantage Over Peroxotitanium Routes for Battery Anodes

The oxalate precursor method offers a key advantage over the peroxotitanium route by enabling the synthesis of amorphous TiO₂ at higher temperatures [1]. This is essential for the cycling stability of the oxide when used as an anode material in lithium-ion batteries. The resulting electrodeposited TiO₂ from the oxalate route demonstrates a specific capacity of 145 mAh g⁻¹ at an 8 C-rate, with reversible and fast lithium-ion intercalation attributed to its high internal surface area [1].

Energy Storage Lithium-Ion Batteries Electrode Materials

Controlled Phase Selectivity: Anatase or Rutile via pH Modulation

Nanocrystalline TiO₂ powders prepared from a titanium oxalate complex can be selectively synthesized into either anatase or rutile phases by tailoring the pH of the reaction medium [1]. This level of phase control is often more challenging with highly reactive precursors like titanium isopropoxide, which are prone to rapid, uncontrolled hydrolysis leading to mixed-phase or amorphous products.

Crystal Engineering Sol-Gel Processing Nanomaterials

Differential Redox Behavior vs. Titanium Citrate: Irreversible Couple for Oxalate Complex

Cyclic voltammetry studies comparing titanium complexes with carboxylate ligands reveal a stark contrast in electrochemical behavior. The titanium citrate complex exhibits quasi-reversible redox couples at physiological pH, with an approximate E₁/₂ of less than −800 mV vs. NHE [1]. In contrast, a titanium(III) oxalate dimer shows an irreversible redox couple at ~−196 mV [1]. This indicates fundamentally different electron transfer kinetics and thermodynamic stability, making titanium oxalate suitable for applications requiring irreversible redox events, such as in certain catalytic or sacrificial processes.

Coordination Chemistry Electrochemistry Redox Properties

Defined Thermal Decomposition Pathway to Brookite TiO₂

The thermal decomposition of the specific titanium(IV) oxalate phase [Ti₂O₃(H₂O)₂](C₂O₄)·H₂O proceeds via a well-defined pathway. Upon heating to 400 °C, the oxalate framework is cleanly transformed into the brookite polymorph of TiO₂, as confirmed by in situ X-ray diffraction [1]. This contrasts with many other titanium precursors, such as titanium isopropoxide, which typically yield anatase upon low-temperature calcination or require specific conditions to form brookite.

Thermal Analysis Materials Chemistry Polymorph Synthesis

Strategic Application Scenarios for Titanium Oxalate Based on Verified Differentiation


High-Temperature Photocatalyst Synthesis Requiring Stable Anatase Phase

For applications such as self-cleaning coatings on high-temperature surfaces or photocatalytic reactors operating under thermal load, titanium oxalate is the preferred precursor. Its ability to maintain the anatase phase up to ~850°C, compared to the ~450°C limit for TiCl₄-derived materials, ensures that the highly active photocatalyst does not prematurely convert to the less active rutile phase during processing or operation . This directly translates to a process with a wider thermal budget and a more robust final product.

Fabrication of High-Capacity, Stable Anodes for Lithium-Ion Batteries

When synthesizing amorphous TiO₂ for high-rate lithium-ion battery anodes, titanium oxalate is a strategic choice. Its superior ability to stabilize the amorphous phase at higher temperatures compared to peroxotitanium routes is essential for achieving the desired cycling stability and specific capacities, such as the demonstrated 145 mAh g⁻¹ at 8 C-rate . This makes it a valuable precursor for developing next-generation energy storage materials.

Controlled Synthesis of TiO₂ Nanoparticles with Targeted Polymorphs

In research and production settings where precise control over the TiO₂ polymorph is paramount, titanium oxalate offers a clear advantage. The ability to selectively synthesize anatase or rutile by simply adjusting the pH of the reaction medium provides a level of control not easily achieved with highly reactive alkoxide precursors . This enables the fine-tuning of material properties for applications ranging from high-efficiency photocatalysts to dielectric ceramics.

Preparation of Brookite TiO₂ for Specialized Photocatalytic Studies

For fundamental research and specialized applications targeting the less common brookite phase of TiO₂, titanium oxalate provides a straightforward, low-temperature route. Thermal decomposition of the [Ti₂O₃(H₂O)₂](C₂O₄)·H₂O complex at 400°C cleanly yields brookite TiO₂, circumventing the need for complex hydrothermal syntheses often required by other precursors . This simplifies the material synthesis workflow for exploring brookite's unique properties.

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